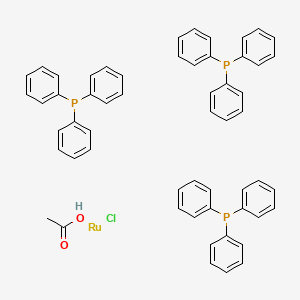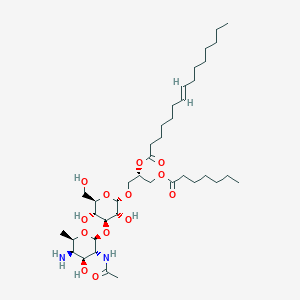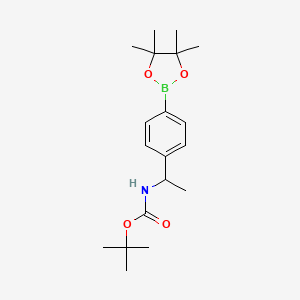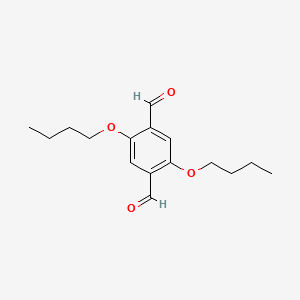
2,5-Dibutoxyterephthalaldehyde
Übersicht
Beschreibung
2,5-Dibutoxyterephthalaldehyde is an organic compound with the molecular formula C16H22O4. It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by butoxy groups. This compound is known for its applications in the synthesis of covalent organic frameworks (COFs) and other advanced materials .
Vorbereitungsmethoden
2,5-Dibutoxyterephthalaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of terephthalaldehyde with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the starting materials to the desired product .
In industrial settings, the production of this compound may involve continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
2,5-Dibutoxyterephthalaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde groups in this compound can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields 2,5-dibutoxyterephthalic acid, while reduction produces 2,5-dibutoxybenzyl alcohol .
Wissenschaftliche Forschungsanwendungen
2,5-Dibutoxyterephthalaldehyde has a wide range of applications in scientific research.
In biology and medicine, this compound derivatives are explored for their potential as therapeutic agents. These compounds can interact with biological targets, such as enzymes and receptors, to modulate their activity and produce desired therapeutic effects .
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of 2,5-dibutoxyterephthalaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
In the context of COF synthesis, this compound acts as a linker molecule, connecting different building blocks through covalent bonds to form a stable and porous framework. The butoxy groups provide additional stability and flexibility to the resulting COF structures .
Vergleich Mit ähnlichen Verbindungen
2,5-Dibutoxyterephthalaldehyde can be compared with other similar compounds, such as 2,5-dihydroxyterephthalaldehyde and 2,5-diethoxyterephthalaldehyde.
2,5-Dihydroxyterephthalaldehyde: This compound has hydroxyl groups instead of butoxy groups, making it more hydrophilic and reactive towards nucleophiles. It is commonly used in the synthesis of COFs with different properties compared to those made with this compound.
2,5-Diethoxyterephthalaldehyde: This compound has ethoxy groups, which are shorter and less bulky than butoxy groups. As a result, COFs synthesized with 2,5-diethoxyterephthalaldehyde may have different pore sizes and surface areas.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in materials science and beyond.
Eigenschaften
IUPAC Name |
2,5-dibutoxyterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-7-19-15-9-14(12-18)16(10-13(15)11-17)20-8-6-4-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTRGUBFSLFACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C=O)OCCCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


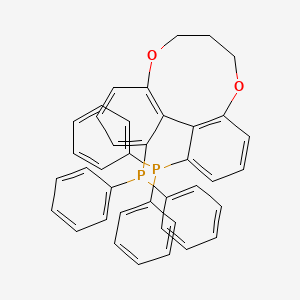
![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)


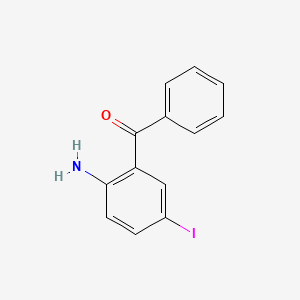
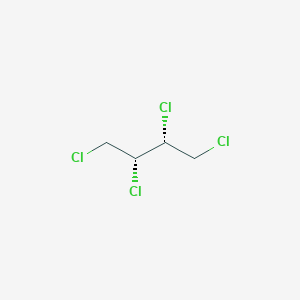
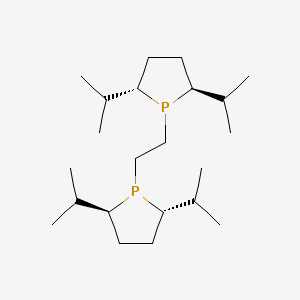
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)


